molecular formula C15H11N3O3 B593201 Nitrazepam-D5 CAS No. 136765-45-2

Nitrazepam-D5

Cat. No.: B593201
CAS No.: 136765-45-2
M. Wt: 286.30 g/mol
InChI Key: KJONHKAYOJNZEC-RALIUCGRSA-N
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Description

Methodologies for Deuterium (B1214612) Incorporation into Benzodiazepine (B76468) Structures

The introduction of deuterium into benzodiazepine molecules is a strategic process aimed at enhancing metabolic stability or, as in the case of Nitrazepam-D5, providing a stable isotopic label for use as an internal standard in quantitative analysis. veeprho.comjuniperpublishers.com General strategies for deuteration often involve:

Catalytic Deuteration: Olefinic and acetylenic bonds within a precursor molecule can be saturated with deuterium gas (D2) in the presence of metal catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh). juniperpublishers.com

Deuterium Exchange Reactions: Protons in specific positions of a molecule can be exchanged for deuterium. For instance, protons at the 3-position of diazepam 4-oxide and nordiazepam 4-oxide have been shown to undergo efficient deuterium exchange in deuterated alkaline methanol (B129727) through keto-enol tautomerism. This approach can be used to create deuterated intermediates for the synthesis of other deuterated benzodiazepine derivatives.

Use of Deuterated Reagents: The synthesis can be designed to incorporate a starting material or reagent that is already deuterated. For this compound, this would likely involve the use of a deuterated phenyl-containing precursor in the synthetic pathway. A general synthesis of nitrazepam involves the reaction of 2-amino-5-nitrobenzophenone (B23384) with the chloroacetyl chloride, followed by cyclization. google.com Therefore, the synthesis of this compound would likely start with a deuterated version of a precursor.

The selection of a particular deuteration method depends on the desired location of the deuterium atoms, the stability of the molecule under the reaction conditions, and the availability of deuterated starting materials. juniperpublishers.comgoogle.com

Isotopic Purity Assessment in Deuterated Nitrazepam Synthesis

Ensuring high isotopic purity is paramount for the utility of this compound as an internal standard. The presence of undeuterated (D0) or partially deuterated species can interfere with the quantification of the target analyte. Mass spectrometry (MS) is the primary technique for assessing isotopic purity. lgcstandards.comlgcstandards.com

The analysis involves determining the relative abundance of different isotopic species (e.g., D0, D1, D2, D3, D4, and D5). For this compound, a high percentage of the D5 species and very low percentages of the others are desirable. For example, one certificate of analysis reported the isotopic distribution as D0/D5 < 1%, with specific values of D0/D5 at 0.0%, D1/D5 at 0.0%, D2/D5 at 0.0%, D3/D5 at 0.1%, and D4/D5 at 8.2%. lgcstandards.com Another analysis showed a normalized intensity of d0 = 0.05%, d1 = 0.37%, d2 = 0.00%, d3 = 0.52%, d4 = 0.85%, and d5 = 98.21%. lgcstandards.com High-resolution mass spectrometry (HRMS) can also be employed for this purpose. lgcstandards.com

Interactive Data Table: Isotopic Purity of this compound Batches

Isotopic SpeciesBatch 1 (%) lgcstandards.comBatch 2 (%) lgcstandards.comBatch 3 (%) lgcstandards.com
D0< 1 (reported as 0.0)0.05-
D10.00.37-
D20.00.00-
D30.10.520.01
D48.20.853.02
D5> 91.7 (calculated)98.2196.97

Structural Characterization of this compound and Deuterium Positions

The structural integrity of this compound is confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). lipomed-usa.comlgcstandards.comlgcstandards.com NMR spectroscopy is particularly crucial for confirming the positions of the deuterium atoms. lipomed-usa.comlgcstandards.com The formal name, 1,3-dihydro-7-nitro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one, explicitly indicates that the five deuterium atoms are located on the phenyl ring. caymanchem.com

The molecular formula of this compound is C15H6D5N3O3, and its molecular weight is approximately 286.30 g/mol . lipomed-usa.comlgcstandards.com

Key Spectroscopic Data:

Mass Spectrometry (ESI+): The MH+ ion corresponds to the expected mass of the deuterated compound. lipomed-usa.comlgcstandards.com

IR Spectroscopy: The IR spectrum corresponds to the characteristic functional groups present in the nitrazepam structure. lipomed-usa.comlgcstandards.com

The structural characterization data ensures that the synthesized molecule is indeed this compound and that the deuterium labeling is in the correct positions. This verification is essential for its application as a reliable internal standard in demanding analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sciex.comoup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-14-9-16-15(10-4-2-1-3-5-10)12-8-11(18(20)21)6-7-13(12)17-14/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJONHKAYOJNZEC-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016412
Record name Nitrazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136765-45-2
Record name Nitrazepam-D5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136765-45-2
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Chemical and Physical Properties of Nitrazepam D5

Chemical Structure and Formula

This compound is a synthetic compound where five hydrogen atoms on the pendant phenyl group have been substituted with deuterium (B1214612). This specific placement is chosen to prevent the deuterium atoms from being easily exchanged during metabolic processes, ensuring the stability of the label throughout the analytical procedure.

Chemical Name: 1,3-dihydro-7-nitro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one caymanchem.com

Molecular Formula: C₁₅H₆D₅N₃O₃ caymanchem.com

Physicochemical Properties

The key physical property that distinguishes this compound is its molecular weight, which is higher than that of nitrazepam due to the five deuterium atoms. This mass difference is the basis for its use in mass spectrometry.

PropertyValueSource
Molecular Weight286.3 g/mol sigmaaldrich.comcaymanchem.comcymitquimica.com
CAS Number136765-45-2 caymanchem.comsigmaaldrich.com
AppearanceOff-White to Light Yellow Crystalline Powder/Solid cymitquimica.comlgcstandards.com
Purity≥98% caymanchem.comcaymanchem.com
Storage Temperature-20°C caymanchem.comsigmaaldrich.com

Analytical Method Development and Validation Utilizing Nitrazepam D5

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a cornerstone in the analysis of benzodiazepines due to its high sensitivity, selectivity, and applicability to a wide range of compounds with minimal sample preparation. researchgate.net Nitrazepam-D5 is frequently employed as an internal standard in these methods to ensure accuracy and precision. scispace.com

Chromatographic Separation Parameters for Nitrazepam and Analogs

Effective chromatographic separation is critical for resolving nitrazepam from its metabolites and other benzodiazepines that may be present in a sample. This prevents isobaric interference and ensures accurate quantification. Reversed-phase chromatography is the most common approach.

A variety of columns and mobile phases have been successfully utilized for the separation of nitrazepam and its analogs. For instance, a rapid and comprehensive separation of 26 benzodiazepines was achieved using an ACQUITY UPLC BEH C18 column. Another study detailed a method using a Zorbax Eclipse Plus C18 column for the separation of nine benzodiazepines. nih.gov The choice of column, mobile phase composition, and gradient elution profile is optimized to achieve the desired resolution and run time.

Commonly used mobile phases consist of an aqueous component, often containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). oup.comoup.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is typically employed to effectively separate compounds with a range of polarities. oup.com

Table 1: Examples of Chromatographic Separation Parameters for Nitrazepam and Analogs

ParameterCondition 1Condition 2Condition 3
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) oup.comZorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm) nih.govHypersil GOLD (50 x 2.1 mm, 1.9 µm) fishersci.com
Mobile Phase A 0.1% Formic acid in water oup.com0.3% Formic acid in water nih.gov0.1% Formic acid in water fishersci.com
Mobile Phase B 0.1% Formic acid in methanol oup.comAcetonitrile/Isopropanol (95:5, v/v) nih.gov0.1% Formic acid in Acetonitrile fishersci.com
Flow Rate 0.40 mL/min oup.com1 mL/min nih.gov0.6 mL/min fishersci.com
Gradient 30% B to 95% B over 4.5 min oup.comIsocratic 34% B nih.gov5% B to 95% B in 3 min fishersci.com
Column Temp. 50°C oup.com35°C nih.govNot Specified

Mass Spectrometric Detection Modes and Transitions for this compound as Internal Standard

In tandem mass spectrometry, detection is typically performed in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov For this compound, a precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a deuterated internal standard like this compound, which has a higher mass than the analyte, helps to avoid potential cross-contribution of ion intensity between the analyte and the internal standard. researchgate.net

The precursor ion for this compound in positive electrospray ionization (ESI) mode is typically its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 287.1. oup.com The selection of product ions is based on their stability and abundance, ensuring a robust and sensitive detection method. Two transitions are often monitored for the analyte (a quantifier and a qualifier) and one for the internal standard.

Table 2: Mass Spectrometric Transitions and Parameters for this compound

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (V)Reference
2872414525 oup.com
287.11212.10Not Specified34 unibo.it
287.11185.10Not Specified37 unibo.it
287241Not SpecifiedNot Specified scispace.com

Optimization of Ionization Conditions for Deuterated Benzodiazepines

The efficiency of ionization is a critical factor in achieving low detection limits in LC-MS/MS analysis. For benzodiazepines, including their deuterated analogs, positive mode electrospray ionization (ESI) is the most commonly used technique. nih.gov This is because the benzodiazepine (B76468) structure, which contains secondary and tertiary amine groups, can be readily protonated to form positive ions. mdpi.com

Optimization of ESI source parameters is crucial for maximizing the signal intensity of the target analytes. These parameters include the capillary voltage, desolvation temperature, desolvation gas flow, and cone gas flow. oup.com For example, in one method, the capillary voltage was set to 3 kV, the desolvation temperature to 400°C, and the desolvation gas flow to 800 L/h. oup.com

Some studies have also explored the use of other ionization sources, such as atmospheric pressure chemical ionization (APCI) or multimode sources that combine ESI and APCI. uu.nlnih.gov A mixed ESI-APCI(+) mode has been shown to be the most sensitive ionization technique for some benzodiazepines, with an average 35% increase in detector response compared to ESI-only and a 350% increase compared to APCI-only. nih.gov The optimization of these conditions is essential for developing highly sensitive methods for the analysis of deuterated benzodiazepines like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many benzodiazepines, which are often not sufficiently volatile for direct GC analysis, derivatization is a necessary step to improve their chromatographic properties and prevent thermal degradation in the GC system. nist.govmdpi.com

Derivatization Strategies for GC-MS Analysis of this compound

Derivatization is a key step in the GC-MS analysis of many benzodiazepines. The process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.net Silylation is a widely used derivatization technique for benzodiazepines, often employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.comnih.gov

The trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives formed are more suitable for GC-MS analysis. researchgate.netnih.gov TBDMS derivatives, in particular, have been shown to be more stable and provide better sensitivity and reproducibility for the GC-EI-MS analysis of benzodiazepines compared to TMS derivatives. researchgate.net The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized for the specific analytes of interest. mdpi.com

For nitrazepam, derivatization typically targets the N-1 position of the benzodiazepine ring. In the case of this compound, the derivatization reaction would proceed in the same manner, resulting in a deuterated derivative with a corresponding mass shift.

Electron Ionization Fragmentation Patterns of Deuterated Nitrazepam

In GC-MS, electron ionization (EI) is the most common ionization technique. The high energy of EI (typically 70 eV) causes extensive fragmentation of the analyte molecules, producing a characteristic mass spectrum that can be used for identification. nist.gov

The mass spectrum of underivatized nitrazepam shows a characteristic fragmentation pattern. nist.gov The molecular ion is often observed, and key fragments arise from the loss of functional groups and rearrangements of the benzodiazepine ring structure. For this compound, the fragmentation pattern is expected to be analogous to that of nitrazepam, with a 5-dalton mass shift for fragments containing the deuterated phenyl ring.

For silylated derivatives, the fragmentation pattern will be influenced by the silyl (B83357) group. The mass spectra of derivatized benzodiazepines often show characteristic ions corresponding to the loss of the silyl group or parts thereof, in addition to fragments from the benzodiazepine core. The fragmentation of the deuterated derivative will again mirror that of the non-deuterated analog, with the appropriate mass shifts. For example, the mass spectra of various derivatized forms of clonazepam and its deuterated analog (clonazepam-d4) have been well-documented, showing predictable shifts in fragment ions. researchgate.net A similar principle applies to this compound and its derivatives.

Sample Preparation Methodologies in Research Bioanalysis

The accurate quantification of analytes in biological matrices necessitates robust sample preparation to remove interfering substances. hpst.czbio-rad.com Common techniques employed in conjunction with this compound as an internal standard include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-phase extraction is a widely used technique for the isolation and purification of analytes from complex matrices like blood, urine, and plasma. d-nb.infogla.ac.uklcms.cz The process involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nyc.govmdpi.com

In the context of benzodiazepine analysis, including Nitrazepam, various SPE cartridges are utilized. For instance, a study on the determination of nimetazepam and its metabolites in urine employed a DAU cartridge for solid-phase extraction. researchgate.net Another method for analyzing 33 benzodiazepines utilized an online SPE column integrated with an HPLC system, demonstrating the efficiency of automated SPE in modern analytical workflows. thermofisher.com The choice of sorbent is critical; mixed-mode sorbents, which combine reversed-phase and ion-exchange retention mechanisms, have been shown to provide highly efficient and selective extraction of a broad panel of benzodiazepines.

A typical SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned, often with methanol and water, to activate the sorbent. mdpi.com

Sample Loading: The biological sample, spiked with the internal standard (this compound), is loaded onto the column. nyc.gov

Washing: The column is washed to remove endogenous interferences. nyc.govmdpi.com

Elution: The analyte and internal standard are eluted from the sorbent using an appropriate solvent. nyc.gov

The recovery of the analyte using SPE is an important validation parameter. Studies have shown that SPE methods can achieve high and reproducible recoveries for benzodiazepines. For example, a simplified mixed-mode SPE method for urinary benzodiazepines reported an average extraction recovery of 91%. lcms.cz

Table 1: Example of a Solid-Phase Extraction Protocol for Benzodiazepines

StepReagent/ActionPurpose
Sample Pretreatment Add internal standard (this compound) and buffer to the urine sample. Incubate with β-glucuronidase.To deconjugate metabolites and incorporate the internal standard.
Extraction Load the pretreated sample onto an Oasis MCX µElution Plate.To bind the analytes to the mixed-mode sorbent.
Wash 1 Wash with 0.02 N HCl.To remove basic and neutral interferences.
Wash 2 Wash with 20% Methanol.To remove polar interferences.
Elution Elute with an appropriate solvent mixture.To recover the purified analytes and internal standard.

Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its non-ionized form, thus facilitating its transfer to the organic phase. mdpi.com

For the analysis of benzodiazepines, LLE is a common approach. researchgate.netresearchgate.net A variety of organic solvents and their mixtures are used for extraction, often after alkalinizing the sample. mdpi.comresearchgate.net For example, a method for the simultaneous determination of 25 benzodiazepines in oral fluid utilized LLE with ethyl acetate. researchgate.net Another study employed a mixture of dichloromethane, ether, and hexane (B92381) for the extraction of benzodiazepines from serum. oup.com

Optimization of LLE involves several factors:

Solvent Selection: The choice of organic solvent is critical and depends on the polarity of the analyte. mdpi.com

pH Adjustment: Alkalinizing the sample is a common practice to enhance the extraction of basic drugs like benzodiazepines. mdpi.com

Extraction Time and Mixing: Adequate mixing and time are necessary to ensure complete partitioning of the analyte into the organic phase. nih.gov

Table 2: Comparison of LLE Parameters for Benzodiazepine Extraction

ParameterMethod 1 (Oral Fluid) researchgate.netMethod 2 (Serum) oup.comMethod 3 (Urine) nih.gov
Sample Matrix Oral FluidSerumUrine
Extraction Solvent Ethyl AcetateDichloromethane-Ether-HexaneChloroform and Methanol (as dispersant)
pH Adjustment Not specifiedBorate bufferNot specified
Internal Standard Includes this compoundIncludes this compoundNot specified for Nitrazepam
Reported Recovery Not specified62-89%21-99%

Protein precipitation is a straightforward method for removing proteins from biological samples, such as plasma and serum, which can interfere with chromatographic analysis. hpst.czsigmaaldrich.com This is often achieved by adding an organic solvent, like acetonitrile, or an acid, such as trichloroacetic acid (TCA), to the sample. hpst.czbio-rad.comsigmaaldrich.com

In many toxicological screening methods, protein precipitation is the initial step. For instance, a method for analyzing toxicological compounds in plasma involved protein precipitation with acidified acetonitrile. hpst.cz This can be followed by further cleanup steps, such as passing the supernatant through a lipid-removing sorbent, to enhance the purity of the sample. hpst.czlcms.cz While effective for removing the bulk of proteins, it's important to note that this method may be less selective than SPE or LLE and might not remove all matrix interferences. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) Optimization for Research Matrices

Methodological Validation Parameters for Research-Oriented Quantification

The validation of an analytical method is essential to ensure its reliability and fitness for purpose. gtfch.org For quantitative methods utilizing an internal standard like this compound, key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). d-nb.info

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. A calibration curve is constructed by analyzing a series of standards of known concentrations. numberanalytics.comresearchgate.net The use of a deuterated internal standard like this compound helps to correct for variations in sample processing and instrument response, improving the accuracy of the calibration. clearsynth.comnumberanalytics.com

The calibration curve is typically a plot of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. gla.ac.uk The linearity is assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1. soft-tox.org For many bioanalytical methods, an R² value of 0.99 or greater is considered acceptable. soft-tox.org

A study analyzing 21 benzodiazepines in serum reported calibration curves with R² values above 0.995 for most analytes over a concentration range of 1 to 1,000 ng/mL. oup.com Another method for benzodiazepine analysis showed R² values of 0.997 or greater. labrulez.com

Table 3: Representative Linearity Data for Nitrazepam Analysis

AnalyteInternal StandardConcentration RangeRegression ModelCorrelation Coefficient (R²)Reference
NitrazepamThis compound25–300 ng/cm³Linear>0.98 d-nb.info
NitrazepamThis compoundNot specified1/X²0.997 thermofisher.com
NitrazepamOxazepam-d51-200 ng/mLLinearNot specified gla.ac.uk

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy. gtfch.org It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1. gtfch.org

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. nih.gov The LOQ is a critical parameter for quantitative assays, especially in forensic and clinical toxicology where low concentrations of drugs may be significant. unito.it For many applications, the LOQ is defined as the lowest point on the calibration curve that meets specific criteria for precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within ±20% of the nominal concentration). d-nb.infosoft-tox.org

In a study determining various drugs in blood, the LOD for nitrazepam was found to be 3.2 ng/cm³ and the LOQ was established at a higher concentration within the linear range. d-nb.info Another study reported an LOQ of 2 ng/mL for mitragynine (B136389) with a signal-to-noise ratio greater than 10, suggesting the potential for an even lower LOD. soft-tox.org

Table 4: LOD and LOQ Values for Nitrazepam from a Research Study

AnalyteLOD (ng/cm³)LOQ (ng/cm³)MatrixReference
Nitrazepam3.225Blood d-nb.infouj.edu.pl

Evaluation of Accuracy and Precision in Preclinical Sample Analysis

The accuracy of an analytical method denotes the closeness of the measured value to the true value, while precision refers to the degree of agreement among repeated measurements of a homogenous sample. ui.ac.id In methods utilizing this compound as an internal standard, these parameters are rigorously evaluated to ensure the reliability of quantitative data.

Research findings consistently demonstrate that methods incorporating deuterated internal standards like this compound achieve high levels of accuracy and precision. For the analysis of benzodiazepines in urine, methods have reported mean accuracies for quality control (QC) samples to be within 5% of the nominal values. Specifically, between-batch mean accuracies have been documented at 102.1%, 99.3%, 98.2%, and 96.8% for various QC levels, with corresponding coefficients of variation (CVs) ranging from 1.1% to 9.0%. Similarly, a study analyzing 23 benzodiazepines in whole blood reported long-term imprecision (CV%) ranging from 6.0% to 18.7%. scispace.com

In the analysis of various benzodiazepine compounds in control urine samples, both LC-MS/MS and GC-MS technologies, utilizing deuterated internal standards, yielded comparable results with average accuracies between 99.7% and 107.3% and average CVs below 9%. researchgate.net Another validation for a broad panel of benzodiazepines found intra-day and inter-day relative standard deviation (RSD) values to be within ±15%, with the deviation from expected concentrations falling within ±11%. oup.comoup.com Furthermore, a method for determining benzodiazepines in whole blood reported intermediate precision with a CV between 2% and 19% and analyte recoveries ranging from 71% to 96%. nih.gov

The table below summarizes findings on accuracy and precision from various studies utilizing this compound or other deuterated benzodiazepine standards.

ParameterMatrixFindingReference
Accuracy UrineMean accuracies for QC samples within 5% of nominal values.
UrineAverage accuracies between 99.7% and 107.3%. researchgate.net
Serum/PlasmaPercent deviation from expected concentrations within ±11%. oup.comoup.com
Precision (CV% or RSD%) Whole BloodLong-term imprecision (CV%) ranged from 6.0% to 18.7%. scispace.com
UrineAverage CVs <9%. researchgate.net
UrineBetween-batch individual CVs ranged from 1.1% to 9.0%.
Whole BloodIntermediate precision (CV%) ranged from 2% to 19%. nih.gov
Serum/PlasmaIntra-day and inter-day RSDs within ±15%. oup.comoup.com
Recovery Whole BloodAnalyte recoveries ranged from 71% to 96%. nih.gov
Serum/PlasmaRecovery ranged from 62% to 89%. oup.comoup.com
UrineAverage recovery of 91% (ranging from 76% to 102.5%).

Investigation of Matrix Effects and Internal Standard Compensation Mechanisms

Matrix effects, which manifest as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. These effects arise from co-eluting endogenous components of the matrix (e.g., blood, urine, oral fluid) that interfere with the ionization of the target analyte, potentially leading to inaccurate quantification. researchgate.net The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these effects. scispace.comresearchgate.net

Because deuterated standards like this compound are chemically almost identical to their non-deuterated counterparts, they co-elute during chromatography and experience nearly identical ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, ensuring the accuracy of the final measurement. scispace.comoup.com

Several studies have confirmed the efficacy of this approach. In the analysis of 23 benzodiazepines in whole blood, the use of deuterated internal standards verified that the method's accuracy was not influenced by matrix effects. scispace.com Similarly, in a high-throughput analysis of benzodiazepines in urine, matrix effects were seen but were largely mediated by the use of deuterated internal standards. thermofisher.com Research comparing LC-MS/MS and GC-MS methods for benzodiazepine analysis noted that while matrix effects were observed in the LC-MS/MS procedure, they were successfully controlled by the use of deuterated internal standards. researchgate.net

However, potential interferences can still occur. One study noted that in the analysis of oxazepam, its parent ion was adjusted to avoid interference from this compound. lcms.cz Another investigation reported that despite an interference from this compound on the identification transition for oxazepam, this compound was retained as the internal standard. concordia.ca A separate study highlighted an instance where the flurazepam metabolite, 2-hydroxyethylflurazepam, suppressed the ion of the nordiazepam-d5 internal standard, leading to a 39% increase in the calculated nordiazepam concentration. researchgate.net These instances underscore the importance of thoroughly investigating potential cross-talk and interferences during method validation.

The table below summarizes key findings related to matrix effects and their compensation using this compound or similar deuterated standards.

FindingMatrixCompensationReference
Accuracy was not influenced by matrix effects.Whole BloodUse of deuterated internal standards. scispace.com
Matrix effects were observed but controlled by ISTDs.UrineUse of deuterated internal standards (ISTDs). researchgate.net
Limited matrix effects were largely mediated by ISTDs.UrineUse of deuterated internal standards. thermofisher.com
Matrix effects were reduced compared to other extraction methods.UrineUse of mixed-mode SPE and deuterated ISTDs.
Matrix effects were found to be between 95% and 104%.Whole BloodCalculated against an internal standard. nih.gov
Oxazepam's parent ion was adjusted to avoid interference from this compound.UrineMethodological adjustment of MS parameters. lcms.cz
Variable matrix effects were mitigated for diazepam due to the presence of diazepam-d5.Serum/PlasmaUse of deuterated internal standards. oup.com

Stability Studies of this compound in Research Sample Storage Conditions

The stability of analytes in biological samples under various storage conditions is a critical parameter, as degradation can lead to erroneously low concentration measurements. Stability studies for this compound are informed by research on its non-deuterated form, Nitrazepam, as their chemical stability is expected to be comparable. These studies evaluate the impact of temperature, time, and sample matrix on analyte concentration.

Research shows that storage temperature is a primary factor in the stability of nitrobenzodiazepines. nih.govoup.com In one comprehensive study, Nitrazepam was found to be stable in preserved, sterile whole blood for 28 days at room temperature (22°C). nih.gov However, in bacterially-contaminated postmortem blood at the same temperature, complete degradation to its 7-amino metabolite occurred within 8 hours. nih.gov This highlights the importance of sample preservation and prompt analysis or appropriate storage.

Long-term storage at low temperatures is generally effective for preserving nitrazepam. Studies have demonstrated that nitrazepam is stable in blood for up to 10 months at 4°C and for up to 24 months when stored at -20°C. nih.gov Another study confirmed that benzodiazepine concentrations remained almost unchanged in postmortem blood and vitreous humor samples stored at -20°C and -80°C for 6 months. d-nb.info Freeze-thaw cycles were also found to have no significant effect on the concentration of nitrobenzodiazepines. nih.gov

The stability of stock solutions is also a key consideration. A study on stock solutions stored in organic solvents found that nitrazepam was stable for at least one year when stored in a refrigerator (4-6°C), but its concentration decreased significantly after three months of storage at ambient temperature. oup.com

The following table summarizes the stability of nitrazepam under different storage conditions, which provides a strong basis for the expected stability of this compound.

MatrixStorage TemperatureDurationFindingReference
Sterile, Preserved Blood 22°C28 daysStable. nih.gov
Bacterially-Contaminated Postmortem Blood 22°C8 hoursComplete degradation to 7-amino metabolite. nih.gov
Blood 4°C10 monthsStable. nih.gov
Blood -20°C24 monthsStable. nih.gov
Postmortem Blood / Vitreous Humor -20°C / -80°C6 monthsConcentration almost unchanged. d-nb.info
Blood Freeze-Thaw CyclesN/ANo significant effect on concentration. nih.gov
Stock Solution (in Methanol) Ambient> 3 monthsUnstable, significant decrease. oup.com
Stock Solution (in Methanol) 4-6°C1 yearStable. oup.com

Applications of Nitrazepam D5 in Preclinical Pharmacokinetic and Metabolism Research

In Vitro Metabolic Stability Studies Using Nitrazepam-D5 as a Probe

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. srce.hrnuvisan.com These studies help in understanding a compound's potential for being rapidly cleared from the system, which can affect its bioavailability and duration of action. srce.hreurofinsdiscovery.com this compound is instrumental in these assays, primarily by serving as an internal standard to ensure the accurate quantification of the parent compound, nitrazepam, over time.

Microsomal and S9 Fraction Incubation Methodologies

Liver microsomes and S9 fractions are subcellular preparations containing the primary enzymes responsible for drug metabolism. thermofisher.comoecd.org Microsomes are enriched with Phase I enzymes like cytochrome P450s (CYPs), while the S9 fraction contains both microsomal and cytosolic enzymes, encompassing both Phase I and Phase II metabolic pathways. thermofisher.comoecd.org

In a typical experiment, the non-deuterated nitrazepam is incubated with either liver microsomes or an S9 fraction in the presence of necessary cofactors (e.g., NADPH for Phase I reactions). srce.hrnih.gov At specific time points, aliquots of the incubation mixture are taken, and the metabolic reaction is stopped. nih.gov this compound is then added to these samples as an internal standard before analysis, commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comoup.com The known concentration of this compound allows for the precise quantification of the remaining nitrazepam, correcting for any variability in sample preparation and analysis. nuvisan.com

Table 1: Typical Components of an In Vitro Microsomal Stability Assay

ComponentPurpose
Test Compound (Nitrazepam)The substrate for metabolic enzymes.
Liver Microsomes or S9 FractionSource of metabolic enzymes (e.g., from human, rat, mouse). nuvisan.com
Buffer (e.g., Phosphate Buffer)Maintains a stable pH for optimal enzyme activity. nih.gov
Cofactors (e.g., NADPH, UDPGA)Required for the activity of metabolic enzymes. oecd.org
This compound (Internal Standard) Added after incubation to accurately quantify the remaining test compound.
Organic SolventTo terminate the enzymatic reaction and precipitate proteins. thermofisher.com

Determination of Metabolic Half-Life and Intrinsic Clearance in Cellular Systems

The data obtained from these incubation studies are used to calculate key pharmacokinetic parameters. The metabolic half-life (t½) is the time it takes for 50% of the initial compound to be metabolized. srce.hr Intrinsic clearance (CLint) represents the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors. srce.hreurofinsdiscovery.com

By plotting the natural logarithm of the percentage of remaining nitrazepam against time, the rate of metabolism can be determined. From this, the half-life and intrinsic clearance are calculated using established formulas. eurofinsdiscovery.com These parameters are crucial for predicting the in vivo hepatic clearance of a drug. srce.hrveritastk.co.jp The use of this compound ensures that the concentration measurements forming the basis of these calculations are robust and reliable. acanthusresearch.com

Table 2: Key Parameters Determined from In Vitro Metabolic Stability Studies

ParameterDescriptionImportance
In Vitro Half-life (t½) Time required for 50% of the compound to be metabolized. srce.hrRanks compounds based on their metabolic stability.
Intrinsic Clearance (CLint) The maximal capacity of the liver to metabolize a drug. srce.hrUsed to predict in vivo hepatic clearance and bioavailability. srce.hrnuvisan.com

Preclinical Pharmacokinetic Profiling and Disposition Studies

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. pmda.go.jp These studies are vital for understanding how a drug behaves in the body over time.

Utilization in Animal Models for Research Pharmacokinetic Assessments (e.g., ADME without clinical implications)

In preclinical research, animal models such as rats or mice are administered nitrazepam to study its ADME properties. cancer.goveuropa.eufrontiersin.org Blood, plasma, and other biological samples are collected at various time points after administration. frontiersin.org To accurately measure the concentration of nitrazepam in these samples, a validated bioanalytical method is required. pmda.go.jp

This compound is the preferred internal standard for the LC-MS/MS methods used to quantify nitrazepam in these biological matrices. oup.comsigmaaldrich.com Its chemical and physical properties are nearly identical to nitrazepam, ensuring it behaves similarly during sample extraction and ionization in the mass spectrometer. acanthusresearch.com However, its different mass allows it to be distinguished from the non-labeled drug, correcting for matrix effects and improving the accuracy and precision of the quantitative analysis. clearsynth.com

Bioanalytical Support for Non-Clinical Pharmacokinetic Data Generation

The generation of reliable non-clinical pharmacokinetic data is entirely dependent on the quality of the bioanalytical methods used. pmda.go.jpnihs.go.jp Regulatory guidelines emphasize the need for well-characterized and validated analytical methods. pmda.go.jp The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for LC-MS/MS-based bioanalysis. acanthusresearch.com

During method validation, parameters such as linearity, accuracy, precision, and stability are assessed. unmc.edu this compound plays a crucial role in these validation experiments by ensuring the robustness and reliability of the assay. For instance, in a study determining benzodiazepines in oral fluid, deuterated internal standards, including a similar compound to this compound, were used to achieve high sensitivity and precision. sem.com.tr

Metabolite Identification and Profiling in Research Settings

Identifying the metabolites of a drug candidate is a critical step in understanding its metabolic fate. This information helps in assessing whether the metabolites are active or potentially toxic. Stable isotope-labeled compounds like this compound can be invaluable in this process. symeres.com

When nitrazepam and this compound are co-incubated with metabolically active systems (like liver microsomes), the resulting metabolites will appear as doublets in the mass spectrum, separated by the mass difference of the deuterium (B1214612) label. nih.gov This "isotope signature" makes it easier to distinguish drug-related metabolites from endogenous components in the complex biological matrix. This approach has been successfully used to identify novel metabolites of other drugs, such as ketamine, by using its deuterated analog. nih.gov Although direct studies detailing the use of this compound for its own metabolite profiling are less common, the principle is a well-established technique in drug metabolism research. nih.gov

Furthermore, in studies analyzing environmental samples like wastewater, this compound is used as an internal standard to screen for and quantify pharmaceutical drugs and their metabolites, demonstrating its utility in broader research applications beyond preclinical development. sciex.com

Tracing Metabolic Pathways Using Deuterium Labels

The primary advantage of using this compound in metabolic studies lies in the ability to trace the biotransformation of the parent drug with high precision. symeres.comnih.gov The deuterium atoms act as a "heavy" tag that can be readily detected by mass spectrometry. When this compound is administered in a preclinical model, it follows the same metabolic pathways as its non-deuterated counterpart, nitrazepam. wikipedia.org

The major metabolic pathway for nitrazepam involves the reduction of the nitro group at the 7-position to an amino group, forming 7-aminonitrazepam. e-lactancia.orgscispace.com This is followed by the acetylation of the amino group to yield 7-acetylaminonitrazepam. scispace.com A minor pathway may also involve the formation of a reactive N-hydroxylamino metabolite. scispace.com

By using this compound, researchers can administer the labeled compound and subsequently analyze biological samples (e.g., plasma, urine, tissue homogenates) to detect the presence of deuterated metabolites. The mass difference between the deuterated and non-deuterated metabolites allows for their unambiguous identification, even at very low concentrations. This technique, known as stable isotope labeling, is a powerful method for elucidating metabolic pathways and understanding the kinetics of metabolite formation and elimination. doi.orgfrontiersin.orgnih.gov

The general principle involves the following steps:

Administration of this compound to a preclinical animal model.

Collection of biological samples at various time points.

Extraction of the parent drug and its metabolites from the biological matrix.

Analysis of the extracts using a sensitive analytical technique, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Identification of the deuterated metabolites based on their specific mass-to-charge ratios (m/z).

This approach allows for a clear differentiation between the metabolites of the administered drug and any other compounds present in the biological sample, thereby providing a definitive map of the metabolic fate of nitrazepam.

Identification of Deuterated Metabolites and Their Analytical Characteristics

The identification of deuterated metabolites of this compound is primarily achieved through mass spectrometry. The five deuterium atoms in the phenyl ring of this compound result in a mass increase of 5 atomic mass units (amu) compared to the unlabeled nitrazepam. Consequently, its metabolites will also retain this mass shift, assuming the phenyl ring remains intact during metabolism.

The major metabolite, 7-aminonitrazepam, when formed from this compound, will exist as 7-aminothis compound. The availability of certified reference standards for 7-aminothis compound is crucial for its accurate identification and quantification in biological samples. lgcstandards.com

Analytical techniques such as LC-MS/MS are indispensable for this purpose. scispace.comnih.govnih.govoup.com In a typical LC-MS/MS method, the parent drug and its metabolites are first separated chromatographically. They are then ionized and detected by the mass spectrometer. Multiple Reaction Monitoring (MRM) is a common acquisition mode used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides high selectivity and sensitivity. nih.govbccsu.ca

For instance, in the analysis of benzodiazepines, deuterated internal standards like this compound are used to improve the accuracy of quantification. sciex.comthermofisher.comrsc.org The internal standard, which is added to the sample at a known concentration, co-elutes with the analyte of interest and helps to correct for any variations in sample preparation and instrument response.

The analytical characteristics of this compound and its primary deuterated metabolite are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)
This compoundC₁₅H₆D₅N₃O₃286.3287.1241.1
7-Aminothis compoundC₁₅H₈D₅N₃O256.31Data not availableData not available

Impact of Deuteration on Compound Stability in Analytical Workflows

The stability of a deuterated internal standard throughout the entire analytical process is paramount for accurate quantification. A significant concern with deuterium-labeled standards is the potential for back-exchange of deuterium atoms with protons from the solvent or matrix. waters.com This exchange can compromise the accuracy of the results by converting the internal standard into the unlabeled analyte, leading to an artificially inflated measurement of the analyte's concentration.

The stability of the deuterium label is highly dependent on its position within the molecule. Labels on aromatic rings, such as in this compound where the deuterium atoms are on the phenyl group, are generally very stable and not prone to exchange under typical analytical conditions. caymanchem.com In contrast, deuterium atoms located adjacent to carbonyl groups or other acidic protons can be more susceptible to exchange, especially under basic or acidic conditions. lgcstandards.comnih.gov Some studies have reported issues with the stability of certain deuterated compounds in aqueous solutions or plasma, where back-exchange led to a notable increase in the concentration of the non-labeled compound. waters.com Therefore, careful validation of the internal standard's stability in the specific matrix and under the precise conditions of the assay is a critical step in method development. For many applications, including the analysis of benzodiazepines in wastewater and biological fluids, deuterated standards like this compound have proven to be robust and reliable. oup.comrsc.org

Theoretical Basis for Internal Standard Selection: Isotopic Analog Advantages

The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry for several key reasons. scispace.com The primary advantage is the ability to effectively compensate for sample loss during extraction and cleanup, as well as for variations in signal intensity known as matrix effects. musechem.com Matrix effects, which result from co-eluting substances that suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS/MS analysis. waters.com

Because a SIL internal standard like this compound has virtually identical physicochemical properties to the analyte (Nitrazepam), it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to significantly improved accuracy and precision. crimsonpublishers.com This is a distinct advantage over using a structural analog as an internal standard, as even small differences in chemical structure can lead to different chromatographic behavior and susceptibility to matrix effects. scispace.com

Conclusion

Nitrazepam-D5 is a specialized chemical compound that serves a single, but critical, function in analytical science. It is not a therapeutic agent but a vital research and diagnostic tool. By incorporating five stable deuterium (B1214612) isotopes, it acts as the perfect internal standard for the quantification of nitrazepam. Its use in advanced analytical techniques like LC-MS/MS and GC-MS allows scientists and clinicians in fields such as forensic toxicology and clinical chemistry to measure nitrazepam levels with the highest degree of accuracy and precision. The application of deuterated standards like this compound exemplifies the sophisticated methods employed in modern science to ensure the reliability and integrity of chemical measurements.

Quality Control and Reference Material Aspects of Nitrazepam D5

Certification and Traceability of Nitrazepam-D5 as a Reference Standard

This compound is available as a Certified Reference Material (CRM), a designation that underscores its quality and reliability for analytical purposes. caymanchem.comcaymanchem.comwikipedia.org CRMs are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. wikipedia.org This certification process ensures that the material is suitable for its intended use in calibrating instruments, validating analytical methods, and assessing laboratory performance. iaea.orgrestek.com

The certification of this compound involves a comprehensive characterization of the material. synzeal.com This process typically includes determining its chemical purity and the concentration of the solution, often provided in a solvent like acetonitrile (B52724). sigmaaldrich.comscientificlabs.co.ukcerilliant.com The certificate of analysis for a this compound CRM provides detailed information, including its empirical formula (C15D5H6N3O3), molecular weight, and CAS number (136765-45-2). synzeal.comsigmaaldrich.com Furthermore, many commercially available this compound standards are manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034, which specify the general requirements for the competence of testing and calibration laboratories and reference material producers, respectively. caymanchem.comcaymanchem.comrestek.comcaymanchem.com

Traceability is a key aspect of a CRM. iaea.org For this compound, this means that its certified value is linked to a recognized national or international standard through an unbroken chain of comparisons, all having stated uncertainties. nist.gov This traceability provides confidence in the accuracy of measurements made using the CRM and ensures that results from different laboratories can be compared on a like-for-like basis. wikipedia.orgiaea.org

Table 1: Properties of this compound Certified Reference Material

Role in Inter-Laboratory Comparability and Data Reproducibility in Research

The use of deuterated internal standards like this compound is fundamental to achieving inter-laboratory comparability and data reproducibility, which are cornerstones of robust scientific research. clearsynth.comharvard.eduwellcomeopenresearch.orgmoe.edu.twnationalacademies.org In analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is added to samples to correct for variations in the analytical process. scientificlabs.co.ukcerilliant.com

Inter-laboratory comparison studies, also known as proficiency testing, are designed to assess the performance of different laboratories by having them analyze the same sample. compalab.org The use of a common, well-characterized internal standard like this compound is crucial in these studies. It allows for the normalization of results, minimizing the impact of variations in sample preparation, instrument response, and other experimental conditions between laboratories. clearsynth.com This, in turn, leads to more comparable and reliable data across different testing sites.

Data reproducibility, the ability of an independent researcher to obtain the same results by following the same experimental protocol, is a critical measure of the validity of scientific findings. harvard.eduwellcomeopenresearch.orgmoe.edu.tw The use of this compound as an internal standard significantly contributes to data reproducibility in several ways:

Correction for Matrix Effects: Biological samples can be complex, and other components in the sample matrix can interfere with the analysis of the target analyte. Deuterated standards like this compound behave almost identically to their non-deuterated counterparts during extraction and analysis, allowing for the correction of these matrix effects. clearsynth.compubcompare.ai

Compensation for Analyte Loss: During sample preparation steps, some of the analyte of interest may be lost. Because the internal standard is added at the beginning of the process and has similar chemical properties, any loss of the analyte will be mirrored by a proportional loss of the internal standard, enabling accurate quantification. adventchembio.com

Improved Precision and Accuracy: By accounting for variations in the analytical process, internal standards lead to more precise and accurate quantitative results. clearsynth.com This is evident in numerous research studies where this compound has been employed as an internal standard for the quantification of various benzodiazepines in biological matrices. semanticscholar.orgresearchgate.netoup.comd-nb.info

For instance, a study on the determination of benzodiazepines in blood samples utilized this compound as an internal standard for several compounds, demonstrating the method's robustness and reliability. researchgate.net Another study analyzing designer benzodiazepines also employed this compound to ensure the accuracy of their quantitative results. semanticscholar.org The consistent use of such well-characterized internal standards in research protocols is a key factor in generating reproducible data that can be confidently compared and built upon by the scientific community.

Table 2: Research Applications of this compound as an Internal Standard

Table 3: Compound Names Mentioned in the Article

Emerging Research Applications and Future Perspectives for Nitrazepam D5

Potential for Advanced Analytical Techniques

The most significant application of Nitrazepam-D5 is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). cerilliant.comscientificlabs.co.ukcaymanchem.comsigmaaldrich.com In these techniques, a known amount of this compound is added to a sample, and its distinct mass-to-charge ratio allows it to be differentiated from the non-deuterated nitrazepam. This process, known as isotope dilution mass spectrometry, corrects for variations that can occur during sample preparation and instrumental analysis, ensuring highly accurate and reliable quantification of the target compound. oup.comresearchgate.net

The utility of this compound is particularly evident in complex biological matrices like blood, plasma, and urine, where it is used in clinical toxicology, forensic analysis, and urine drug testing. cerilliant.comscientificlabs.co.uksigmaaldrich.comcerilliant.com Advanced UPLC–MS-MS methods have been developed to simultaneously screen for a wide array of benzodiazepines and other drugs, with this compound serving as a reliable internal standard for multiple analytes. oup.comthermofisher.com These methods are crucial for obtaining precise results in forensic cases and for clinical research into the effects of benzodiazepines. thermofisher.comshimadzu.com

The table below details the mass spectrometry characteristics of this compound compared to its non-deuterated form, which is fundamental to its role in these advanced analytical techniques.

PropertyNitrazepamThis compound
Molecular Formula C₁₅H₁₁N₃O₃C₁₅H₆D₅N₃O₃
Molecular Weight ~281.27 g/mol ~286.30 g/mol
Primary Use AnalyteInternal Standard
Key Advantage in MS Target for quantificationProvides a distinct mass shift for accurate quantification
Data sourced from multiple chemical suppliers and research articles. cymitquimica.comcaymanchem.comlipomed-usa.comchemsrc.comsynzeal.com

Integration into High-Throughput Screening in Drug Discovery Research

High-throughput screening (HTS) is a drug discovery process that involves the rapid testing of millions of chemical compounds to identify potential new drugs. dndi.org The accuracy and reproducibility of these large-scale experiments are critical. While direct research on the specific integration of this compound into HTS for novel drug discovery is not extensively documented, the principles of its use as an internal standard are highly applicable.

In HTS workflows that employ mass spectrometry for detection, internal standards are essential for quality control and data normalization across thousands of samples. The inclusion of a deuterated standard like this compound can help mitigate matrix effects and instrumental drift, which are significant challenges in HTS. Systems designed for rapid toxicological screening, which can analyze hundreds of compounds, often include deuterated internal standards like Diazepam-D5 to ensure the reliability of semi-quantitative results. shimadzu.com This establishes a precedent for the potential use of this compound in similar large-scale screening platforms focused on drug discovery and development.

Novel Research Areas Benefiting from Deuterated Benzodiazepine (B76468) Analogs

The use of deuterated compounds, including benzodiazepine analogs like this compound, is opening new frontiers in pharmacological research. One of the most promising areas is the study of the "kinetic isotope effect" (KIE). portico.orgwikipedia.orgwikipedia.org The KIE describes the change in the rate of a chemical reaction when a heavier isotope is substituted for a lighter one. wikipedia.orgwikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it can be more difficult to break.

This principle is being leveraged in drug development to create "deuterated drugs". wikipedia.org By strategically replacing hydrogen with deuterium (B1214612) at sites on a drug molecule that are prone to metabolic breakdown, researchers can slow the drug's metabolism. wikipedia.orgdovepress.com This can lead to several therapeutic advantages, such as a longer half-life, increased drug exposure, and a reduction in the formation of toxic metabolites. dovepress.comjuniperpublishers.com

While this compound itself is primarily used as a non-pharmacologically active internal standard, research into other deuterated benzodiazepine derivatives is active. For example, studies on deuterated versions of other compounds have shown significant improvements in their pharmacokinetic profiles. juniperpublishers.com A recent study on 1,4-benzodiazepine-2,5-dione derivatives demonstrated that extensive deuteration could lead to compounds with remarkable antitumor activity and favorable drug-like properties. nih.gov This highlights the broad potential of using deuteration as a strategy to optimize existing drug classes, and the foundational knowledge gained from using and studying compounds like this compound is crucial to these advancements.

Q & A

Q. How to design a cross-species comparative study for this compound pharmacokinetics?

  • Design Framework :

Select species with divergent CYP450 expression (e.g., rat, dog, humanized mouse).

Administer equivalent mg/kg doses adjusted for body surface area.

Use allometric scaling to predict human PK parameters (e.g., clearance, volume of distribution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.